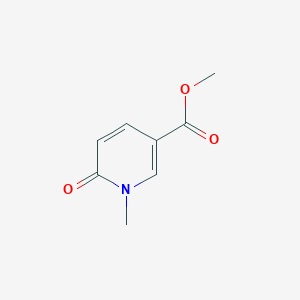
Methyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Cat. No. B110684
Key on ui cas rn:
6375-89-9
M. Wt: 167.16 g/mol
InChI Key: FXXHEBJCBBMISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07678796B2
Procedure details


The title compound of Example 27 (775 mg, 4.64 mmol) was dissolved in ethanol (10 mL) and heated to 78° C. Hydrazine hydrate (1.12 mL, 23.2 mmol) was added and the reaction was stirred at 78° C. overnight. The reaction was then cooled to room temperature and the product (white solid) was filtered off (590 mg, 76%).



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](=[O:11])[N:7]([CH3:12])[CH:6]=1)=O.O.[NH2:14][NH2:15]>C(O)C>[CH3:12][N:7]1[C:8](=[O:11])[CH:9]=[CH:10][C:5]([C:3]([NH:14][NH2:15])=[O:2])=[CH:6]1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
775 mg
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CN(C(C=C1)=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
1.12 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 78° C. overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was then cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the product (white solid) was filtered off (590 mg, 76%)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1C=C(C=CC1=O)C(=O)NN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
